1H-Pyrrol-1-yloxy, 3-carboxy-2,5-dihydro-2,2,5,5-tetramethyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

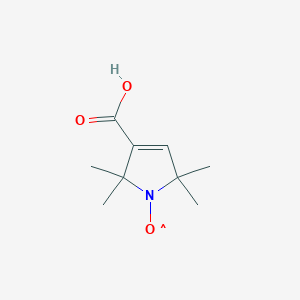

1H-Pyrrol-1-yloxy, 3-carboxy-2,5-dihydro-2,2,5,5-tetramethyl-: is a compound with the molecular formula C9H15NO3 It is a derivative of pyrroline and is known for its unique structural features, including the presence of a carboxy group and multiple methyl groups

Mechanism of Action

Target of Action

It is known to be a nitroxide radical , which are often used as spin probes in the study of various biological systems .

Mode of Action

Nitroxide radicals, such as this compound, are often used in electron paramagnetic resonance (EPR) studies to investigate structural and conformational dynamics of various biological systems .

Biochemical Pathways

Nitroxide radicals are known to interact with various biochemical pathways due to their unique electron-spin properties .

Pharmacokinetics

The solubility of the compound in acetone, chloroform, dichloromethane, ethyl acetate, and methanol suggests that it may have good bioavailability.

Result of Action

As a nitroxide radical, it may interact with various biological systems and influence their function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. The compound is stable at temperatures between 2-8°C , suggesting that temperature could be a significant environmental factor.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrol-1-yloxy, 3-carboxy-2,5-dihydro-2,2,5,5-tetramethyl- typically involves the reaction of appropriate pyrroline derivatives with carboxylating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters is common to achieve high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrol-1-yloxy, 3-carboxy-2,5-dihydro-2,2,5,5-tetramethyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are possible, where the carboxy group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrroline derivatives.

Scientific Research Applications

Applications Overview

1H-Pyrrol-1-yloxy, 3-carboxy-2,5-dihydro-2,2,5,5-tetramethyl- is primarily used in the following applications:

Spin Labeling and Electron Paramagnetic Resonance (EPR)

This compound acts as a spin label in EPR studies. Spin labels are stable radicals that can be used to investigate molecular dynamics and interactions in biological systems. The nitroxide radicals derived from this compound allow researchers to study the mobility and environment of biomolecules.

Case Study : In a study examining the dynamics of membrane proteins, researchers employed 1H-Pyrrol-1-yloxy as a spin probe to analyze the conformational changes in response to environmental factors. The EPR spectra provided insights into the local environment of the spin label, revealing critical information about protein dynamics under physiological conditions .

Redox Reagent

The compound serves as a redox reagent , facilitating oxidation-reduction reactions in various chemical syntheses. Its ability to stabilize free radicals makes it valuable in organic synthesis and polymer chemistry.

Example Application : In polymer chemistry, 1H-Pyrrol-1-yloxy has been utilized to synthesize nitroxide-based polyethers with charge transport properties. These materials are being explored for applications in organic electronics and photovoltaic devices .

Imaging Probes for Biological Studies

Due to its radical nature, this compound is also being studied as an imaging probe for applications such as EPR imaging in animal models of brain diseases. The ability to visualize free radical distribution can provide insights into metabolic processes and disease mechanisms.

Research Insight : A recent study applied EPR imaging using this compound to monitor oxygenation levels in brain tissues during ischemic conditions. This approach allowed for real-time assessment of tissue metabolism and could lead to better understanding and treatment strategies for neurodegenerative diseases .

Comparison with Similar Compounds

- 2,2,5,5-Tetramethyl-3-carbamoyl-3-pyrroline-1-oxyl

- 1-Oxyl-2,2,5,5-tetramethyl-3-pyrroline-3-methyl methanethiosulfonate

Comparison: 1H-Pyrrol-1-yloxy, 3-carboxy-2,5-dihydro-2,2,5,5-tetramethyl- is unique due to its specific functional groups and structural configuration. Compared to similar compounds, it offers distinct reactivity and binding properties, making it valuable for specialized applications in research and industry.

Biological Activity

1H-Pyrrol-1-yloxy, 3-carboxy-2,5-dihydro-2,2,5,5-tetramethyl- is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its chemical properties, mechanisms of action, and relevant case studies.

Molecular Formula : C13H18N2O

Molecular Weight : 218.30 g/mol

CAS Registry Number : 37558-29-5

IUPAC Name : 1H-Pyrrol-1-yloxy, 3-carboxy-2,5-dihydro-2,2,5,5-tetramethyl-

The compound features a pyrrole ring substituted with an oxy group and a carboxylic acid. Its structure contributes to its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : The presence of the nitroxide radical structure allows it to act as a free radical scavenger. Nitroxides are known for their ability to reduce oxidative stress by neutralizing reactive oxygen species (ROS) in biological systems .

- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against various pathogens. It may disrupt microbial cell membranes or interfere with metabolic processes .

Biological Activity Data

The following table summarizes key biological activities associated with 1H-Pyrrol-1-yloxy, 3-carboxy-2,5-dihydro-2,2,5,5-tetramethyl-:

Case Study 1: Antioxidant Activity

In a study evaluating the antioxidant properties of various nitroxides including this compound, it was found to significantly reduce lipid peroxidation in vitro. The mechanism involved the donation of electrons to free radicals, thereby stabilizing them and preventing cellular damage .

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial efficacy of this compound demonstrated notable activity against Staphylococcus aureus and Escherichia coli. The study indicated that the compound disrupts bacterial cell wall integrity and inhibits protein synthesis .

Properties

CAS No. |

2154-67-8 |

|---|---|

Molecular Formula |

C₉H₁₄NO₃ |

Molecular Weight |

184.21 g/mol |

InChI |

InChI=1S/C9H14NO3/c1-8(2)5-6(7(11)12)9(3,4)10(8)13/h5H,1-4H3,(H,11,12) |

InChI Key |

QILCUDCYZVIAQH-UHFFFAOYSA-N |

SMILES |

CC1(C=C(C(N1[O])(C)C)C(=O)O)C |

Canonical SMILES |

CC1(C=C(C(N1[O])(C)C)C(=O)O)C |

Key on ui other cas no. |

111930-19-9 |

Synonyms |

1-Oxy-2,2,5,5-tetramethylpyrroline-3-carboxylic Acid; 2,5-Dihydro-1-hydroxy-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxylic Acid; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.